molecular formula C19H20N4O B2499632 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 904815-43-6

1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2499632
CAS No.: 904815-43-6
M. Wt: 320.396
InChI Key: GGIGPZONDAVSJL-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with ethylphenyl, methyl, and tolyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-ethylphenyl azide can react with an alkyne derivative to form the triazole ring.

    Substitution Reactions: The triazole ring can then be further functionalized by introducing the methyl and tolyl groups through various substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group, typically through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its triazole core, which is a common motif in many drugs.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood but is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions, which may facilitate binding to specific molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

    1-(4-ethylphenyl)-3-(m-tolyl)urea: Another triazole derivative with similar structural features but different functional groups.

    1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: A compound with a similar triazole core but different substituents.

Uniqueness: 1-(4-ethylphenyl)-5-methyl-N-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-methyl-N-(3-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-4-15-8-10-17(11-9-15)23-14(3)18(21-22-23)19(24)20-16-7-5-6-13(2)12-16/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIGPZONDAVSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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